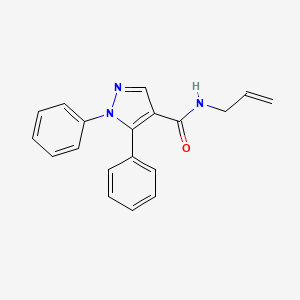

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Description

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-87-8) is a pyrazole-based carboxamide derivative with the molecular formula C₁₉H₁₇N₃O and a molecular weight of 303.36 g/mol . Its structure features a pyrazole ring substituted with two phenyl groups at positions 1 and 5, an allyl group at the N-position, and a carboxamide moiety at position 2.

Properties

IUPAC Name |

1,5-diphenyl-N-prop-2-enylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-13-20-19(23)17-14-21-22(16-11-7-4-8-12-16)18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFDVUXFFWWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with allylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation or PCC (pyridinium chlorochromate) for aldehyde formation.

Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has demonstrated significant antimicrobial properties against various bacterial strains. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. Studies have indicated that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Moderate |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. These compounds have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Potential

The anticancer applications of this compound are under investigation. Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the phenyl substituents on the pyrazole ring significantly influence its biological activity. For instance:

- Para-substituted phenyl groups enhance interactions with target proteins involved in inflammation and cancer.

- Ortho-substituted groups may affect binding affinities and selectivity towards specific receptors.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated a series of pyrazole derivatives against common bacterial strains. The results indicated that compounds with phenyl substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased levels of inflammatory markers compared to untreated controls .

Mechanism of Action

The mechanism of action of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Chloro Groups: Compounds like 3b (C₂₁H₁₄Cl₂N₆O) exhibit higher molecular weights and melting points compared to non-halogenated analogs, likely due to increased intermolecular interactions (e.g., dipole-dipole) . Sulfonamide and Amino Groups: Derivatives like 4g (C₂₈H₃₁BrN₄O₄S₂) incorporate sulfonamide moieties, which improve aqueous solubility and bioavailability . Alkyl vs. Allyl Groups: The allyl group in the target compound may offer unique reactivity (e.g., via allylic oxidation or click chemistry) compared to methyl or propargyl substituents .

In contrast, 4g and 4h () are synthesized using acetonaphthone or 4-fluoroacetophenone, highlighting the adaptability of pyrazole carboxamide synthesis to diverse starting materials .

Industrial and Pharmacological Relevance

- Drug Discovery : The allyl group in the target compound provides a handle for further functionalization, a strategy employed in fragment-based drug design .

Biological Activity

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with allyl and diphenyl groups. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including E. coli and S. aureus, showing effective inhibition at specific concentrations. For instance, compounds containing similar pyrazole structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 40 µg/mL against these pathogens .

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly its effects on cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. Studies have shown that it can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. For example, related pyrazole derivatives have been reported to reduce cell viability with IC50 values as low as 0.26 µM in specific assays .

3. Anti-inflammatory Effects

This compound has also been explored for anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with some studies reporting up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, similar to other pyrazole derivatives which have shown efficacy against cyclooxygenase (COX) enzymes .

- Receptor Binding : It may also bind to receptors that modulate cellular signaling pathways relevant to inflammation and cancer growth.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.